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Compound of Interest

Compound Name: Oxeglitazar

Cat. No.: B1677853

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two dual
peroxisome proliferator-activated receptor (PPAR) agonists, Oxeglitazar (believed to be a
misspelling of Aleglitazar) and Saroglitazar. Both agents were developed to address metabolic
disorders by targeting PPARa and PPARY, key regulators of lipid and glucose metabolism.
However, their clinical development trajectories and current statuses differ significantly.

At a Glance: Key Differences
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Feature

Oxeglitazar (Aleglitazar)

Saroglitazar

Development Status

Development Halted

Approved and in Clinical Use
(in India)

Primary Indication

Investigated for Type 2
Diabetes Mellitus (T2DM) with

high cardiovascular risk

Approved for Diabetic
Dyslipidemia and Non-
alcoholic Fatty Liver Disease
(NAFLD) with Non-alcoholic
Steatohepatitis (NASH)

Reported Efficacy

Showed initial promise in
improving glycemic control and

lipid profiles

Demonstrated significant
efficacy in lowering
triglycerides and improving
glycemic control in multiple

clinical trials

Key Clinical Outcome

Failed to demonstrate
cardiovascular benefit and
raised safety concerns, leading

to termination of clinical trials

Established efficacy and a
generally favorable safety

profile in approved indications

Mechanism of Action: Dual PPARaly Agonism

Both Oxeglitazar (Aleglitazar) and Saroglitazar function as dual agonists of PPARa and

PPARY, nuclear receptors that play crucial roles in metabolic homeostasis.[1][2]

» PPARa Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver,

heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation,

resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL)

cholesterol.[3][4]

o PPARYy Activation: Highly expressed in adipose tissue, where it promotes adipocyte

differentiation and lipid storage. Its activation enhances insulin sensitivity and improves

glucose uptake in peripheral tissues.[2]

Saroglitazar is characterized as a dual PPARa/y agonist with a predominant affinity for PPARa.

This profile is suggested to contribute to its potent lipid-lowering effects alongside moderate
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improvements in insulin sensitivity. Aleglitazar was also designed as a dual PPARa/y agonist.
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Caption: Simplified PPARa/y signaling pathway. (Within 100 characters)

Efficacy Data: A Comparative Summary

Quantitative data from preclinical and clinical studies are summarized below. It is important to

note that the development of Aleglitazar was halted, and therefore, the available data is more
limited compared to Saroglitazar.

Preclinical Efficacy
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Parameter

Oxeglitazar (Aleglitazar)

Saroglitazar

Animal Model

Rhesus monkeys (prediabetic)

db/db mice

Triglyceride Reduction

~89% reduction

Dose-dependent reduction (up
to 54.9% at 3 mg/kg)

HDL-C Increase

~125% increase

Data not consistently reported

in percentages

LDL-C Reduction

~41% reduction

Significantly lowered in

transgenic mice models

Glycemic Control

Improved insulin sensitivity by
60%

Dose-dependent reduction in
serum glucose (ED50 of 0.19

mg/kg)

Clinical Efficacy

Lipid Profile
Change in . . .
Drug & . . Change in Change in Change in
Study Triglyceride
Dosage LDL-C HDL-C Non-HDL-C
S
PRESS V Saroglitazar
, -45.0% -5% - -
(Saroglitazar) 4mg
PRESS VI Saroglitazar Significant Significant
_ -46.7% . _ -32.5%
(Saroglitazar) 4mg reduction increase
Statistically Statistically Statistically
Pooled : - - -
Aleglitazar significant significant significant
Phase I ) ) ) -
) 150u g/day reduction vs. reduction vs. increase vs.
(Aleglitazar)
placebo placebo placebo
Glycemic Control
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Change in Fasting

Study Drug & Dosage Change in HbAlc
Plasma Glucose
PRESS V ) Statistically significant  Statistically significant
, Saroglitazar 4mg _ _
(Saroglitazar) reduction reduction
Pooled Phase 11l ) Statistically significant  Statistically significant
) Aleglitazar 150u g/day ) )
(Aleglitazar) reduction vs. placebo reduction vs. placebo

Experimental Protocols

Detailed methodologies for key cited experiments are provided to allow for critical evaluation

and replication.

Saroglitazar: PRESS V Clinical Trial Methodology

Study Design: A multicenter, prospective, randomized, double-blind, phase 3 study.

Participants: Patients with diabetic dyslipidemia (triglycerides >200 and <400 mg/dL, HbAlc
>7% and <9%).

Intervention: 122 patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar
4 mg, or Pioglitazone 45 mg once daily for 24 weeks.

Primary Endpoint: Percentage change in triglyceride levels from baseline to week 24.

Secondary Endpoints: Changes in other lipid parameters (LDL-C, HDL-C, VLDL-C, total
cholesterol) and glycemic parameters (fasting plasma glucose, HbA1c).

Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat
population using an analysis of covariance (ANCOVA) model.
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Caption: Workflow of the PRESS V clinical trial. (Within 100 characters)

Aleglitazar: Preclinical Study in a Primate Model
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Animal Model: Six adult male rhesus monkeys with naturally occurring obesity, insulin
resistance, and dyslipidemia.

Study Design: A 135-day efficacy study with a 28-day baseline assessment phase (vehicle
only) followed by daily oral administration of Aleglitazar (0.03 mg/kg).

Efficacy Parameters: Fasting plasma glucose, insulin, HbAlc, and a full lipid profile were
measured at baseline and at the end of the treatment period. Insulin sensitivity was
assessed using an intravenous glucose tolerance test.

Data Analysis: Changes from baseline values were analyzed to determine the effects of
Aleglitazar.

Saroglitazar: Preclinical Study in db/db Mice

o Animal Model: Male db/db mice (a model of type 2 diabetes and obesity).

Intervention: Mice were treated orally with Saroglitazar at doses ranging from 0.01 to 3
mg/kg per day for 12 days.

Efficacy Parameters: Serum levels of triglycerides, free fatty acids, and glucose were
measured. An oral glucose tolerance test was performed to assess improvements in glucose
metabolism.

Data Analysis: Dose-dependent effects were evaluated, and ED50 values (the dose that
produces 50% of the maximal response) were calculated for the observed reductions in
triglycerides and glucose.

Conclusion

Saroglitazar has emerged as a viable therapeutic option for diabetic dyslipidemia and
NAFLD/NASH, with a substantial body of evidence supporting its efficacy and a generally
acceptable safety profile. In contrast, the clinical development of Oxeglitazar (Aleglitazar) was
terminated due to a lack of demonstrated cardiovascular benefit and the emergence of
significant safety concerns. While both molecules share a common mechanism of action as
dual PPARa/y agonists, the divergent clinical outcomes underscore the critical importance of
subtle differences in pharmacological profiles and their ultimate impact on patient safety and
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efficacy. For researchers and drug development professionals, the story of these two "glitazars"
serves as a compelling case study in the complexities of developing metabolic drugs and the
rigorous evaluation required for regulatory approval and clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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